OC(CCCCCCCCCCCCCC1=CC=C(I)C=C1)=O
. The InChI representation is 1S/C21H33IO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24)
.
One approach involves the decomposition of a 3,3-(1,5-pentanediyl)triazene derivative of the p-amino substrate []. This method allows for rapid and regiospecific introduction of iodine into the para position of the terminal phenyl ring. The process involves treating the triazene intermediate with hydrogen iodide generated in situ by reacting sodium iodide in acetone with trifluoroacetic acid. This decomposition yields the desired p-iodophenyl product with high specificity and good yield.
Another method utilizes isotopic exchange procedures in the presence of ammonium sulfate and cuprous chloride as catalysts []. This approach has demonstrated high radiochemical yields (85-92%) and high specific activity products. Kinetic studies have shown that these iodine-iodine exchange reactions follow second-order kinetics. The activation energies for the solid-state radioiodination with ammonium sulfate and the copper-catalyzed exchange reaction are 13.7 kcal/mol and 15.3 kcal/mol, respectively.
Detection of Myocardial Ischemia and Infarction: IPPA, particularly the 123I-labeled BMIPP derivative, has been widely studied for its ability to identify ischemic myocardium [, , , , , , , , , , , , ]. Reduced uptake of BMIPP in certain regions of the heart compared to normal areas indicates compromised fatty acid metabolism, a hallmark of ischemia. This information is valuable for diagnosing and managing coronary artery disease.
Assessment of Myocardial Viability: In patients with myocardial infarction, BMIPP imaging can differentiate between reversibly and irreversibly damaged myocardium [, ]. Regions with reduced BMIPP uptake but preserved perfusion (as assessed by other tracers like thallium-201) suggest viable but hibernating myocardium, which might benefit from revascularization procedures.
Evaluation of Myocardial Metabolism in Various Cardiac Diseases: Beyond ischemia and infarction, BMIPP has been used to investigate metabolic alterations in various cardiac conditions, including hypertrophic cardiomyopathy [, ], vasospastic angina [, ], and diabetic cardiomyopathy [].
Thoracic Duct Imaging: Research suggests that orally administered I-123 BMIPP can be used for thoracic duct imaging, enabling the visualization of the thoracic duct and potential abnormalities like chylothorax [, ].
Bacterial Infection Imaging: Recent studies have explored the potential of I-123 BMIPP for bacterial infection imaging []. The rationale lies in the fact that bacteria rely heavily on fatty acid metabolism for energy. Initial findings indicate that BMIPP accumulates in bacteria and can be used to visualize infection sites in animal models.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: